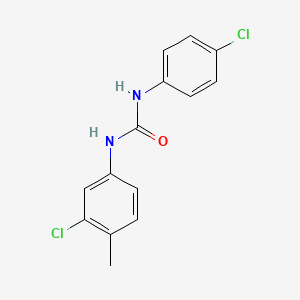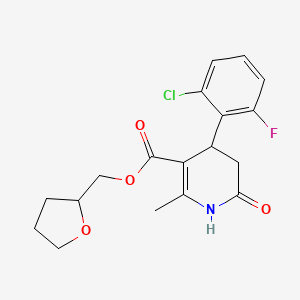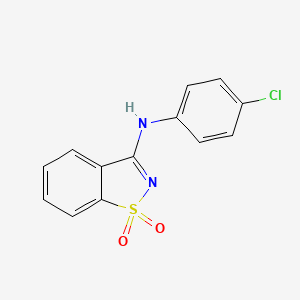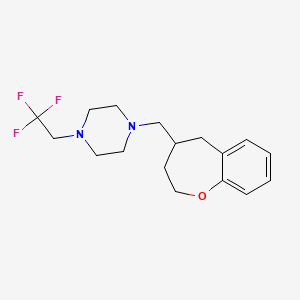
N-(3-chloro-4-methylphenyl)-N'-(4-chlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(3-chloro-4-methylphenyl)-N'-(4-chlorophenyl)urea and similar compounds involves complex chemical reactions, often starting from chloroaniline or chlorophenyl isocyanate. These processes may include one-pot synthesis methods, where intermediates such as isocyanates are reacted with anilines or other aromatic compounds to form the desired urea derivatives. The reaction conditions, including solvents and catalysts, are carefully optimized to achieve high yields and purity (He Li-li, 2007).
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been extensively studied through various analytical techniques. These studies include IR, Raman, 1H and 13C NMR spectroscopy, revealing detailed information about the molecular conformation, bonding, and electronic structure. For instance, urea derivatives exhibit specific bonding patterns and conformations that are influenced by their substituents, such as chlorophenyl groups (Iriepa et al., 1997).
Chemical Reactions and Properties
This compound participates in various chemical reactions, highlighting its reactivity and potential as an intermediate in organic synthesis. These reactions may involve substitutions, additions, or transformations that exploit the urea moiety's reactivity. For example, studies on the reactivity of similar urea compounds provide insights into their potential applications in creating more complex molecules (M. Sathe et al., 2007).
Applications De Recherche Scientifique
Cytokinin Activity
N-phenyl-N'-(4-pyridyl)urea derivatives, related to the chemical structure of N-(3-chloro-4-methylphenyl)-N'-(4-chlorophenyl)urea, have been synthesized and tested for cytokinin activity. Some of these derivatives demonstrated significant cytokinin activity, which can be crucial in plant growth and development studies (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978).
Analytical Chemistry
A study on triclocarban, a compound structurally similar to this compound, focused on developing analytical techniques for its detection in aquatic environments. This research is significant for environmental monitoring and pollutant analysis (Halden & Paull, 2004).
Cancer Research
N,N'-diarylureas, akin to this compound, were investigated for their potential as anti-cancer agents. These compounds showed promise in inhibiting cancer cell proliferation, highlighting their potential application in developing new cancer treatments (Denoyelle, Chen, Chen, Wang, Klosi, Halperin, Aktas, & Chorev, 2012).
Environmental Science
Research on the photodegradation and hydrolysis of substituted urea herbicides provided insights into the environmental fate of these compounds. Such studies are critical for understanding the environmental impact and degradation pathways of urea-based pesticides (Gatidou & Iatrou, 2011).
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-2-5-12(8-13(9)16)18-14(19)17-11-6-3-10(15)4-7-11/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULHYDFFHVARJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
221116-85-4 |
Source


|
| Record name | N-(3-CHLORO-4-METHYLPHENYL)-N'-(4-CHLOROPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-furyl)-N-methylethanamine](/img/structure/B5508785.png)
![2-methyl-4-{4-[(2-methyl-1-pyrrolidinyl)methyl]phenyl}-2-butanol](/img/structure/B5508794.png)

![1-(2-pyridinyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5508802.png)
![1-tert-butyl-N-[1-(4-chlorobenzyl)cyclopropyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5508813.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5508820.png)





![4-[4-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5508874.png)
![N-(3,5-dimethylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5508882.png)